

Toxicological Profile of MCPA-2-ethylhexyl in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: MCPA-2-ethylhexyl

Cat. No.: B166886

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Executive Summary

MCPA-2-ethylhexyl is a phenoxy herbicide that rapidly hydrolyzes to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA acid), upon absorption in mammals. The toxicological profile is therefore primarily reflective of MCPA acid. It exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidneys, with dogs showing higher sensitivity than rodents due to differences in renal excretion mechanisms. While the International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as "Possibly carcinogenic to humans" (Group 2B), comprehensive rodent bioassays have not demonstrated a carcinogenic potential for MCPA.[1] [2] The compound is not considered mutagenic.[3] Reproductive and developmental effects have been observed, but typically at doses that also induce maternal toxicity.[3] This document provides a comprehensive overview of the available toxicological data, including quantitative endpoints, experimental methodologies, and mechanistic insights.

Introduction

MCPA-2-ethylhexyl (CAS No: 29450-45-1) is the 2-ethylhexyl ester of MCPA, a selective, systemic phenoxy herbicide used for post-emergent control of broadleaf weeds in various agricultural and non-crop settings.[4][5] In mammals, ester forms of phenoxy herbicides are rapidly hydrolyzed to the parent acid. Consequently, the systemic toxicity of **MCPA-2-ethylhexyl** is attributable to the resulting MCPA acid.[1] This guide focuses on the toxicological effects observed in mammalian species, providing researchers and drug development professionals with a detailed summary of its toxicokinetic and toxicodynamic properties.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, MCPA is rapidly and quantitatively absorbed.^[6] The ester, **MCPA-2-ethylhexyl**, is quickly broken down to MCPA acid, which is the systemically available and herbicidally active chemical.^{[1][3]}

The extent of metabolism for MCPA is generally low and consistent between rats and humans, with the parent compound accounting for approximately 50-67% of the dose in rats and around 40% in humans.^[6] In contrast, dogs exhibit substantially higher metabolic conversion.^[6] The major metabolite identified in both plants and animals is 2-methyl-4-chlorophenol.^[3]

Elimination patterns show significant species-specific differences. In rats and humans, MCPA and its metabolites are rapidly eliminated, primarily through urine, with 65-70% of the dose excreted within 24 hours.^[6] In dogs, however, excretion occurs via both urine and feces and is much slower, with only 20-30% of the dose eliminated in the first 24 hours.^[6] This leads to a longer terminal half-life in dogs (approximately 47 hours) compared to rats and humans (15-17 hours).^[6]

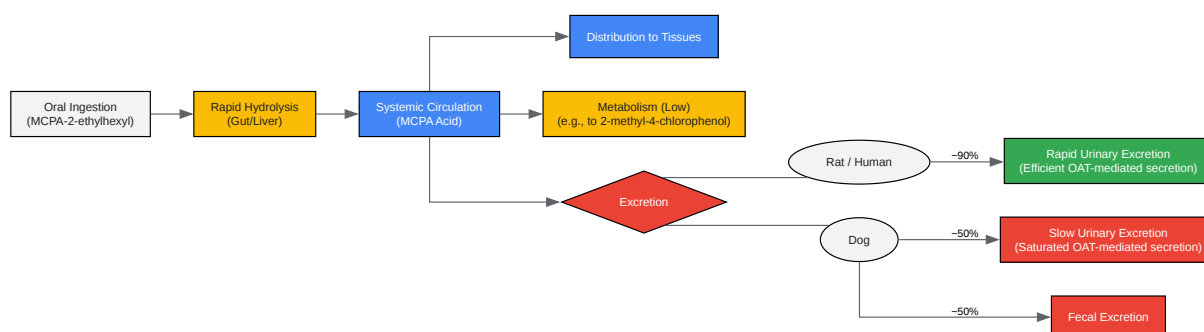


Figure 1: ADME Pathway of MCPA-2-ethylhexyl

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Caption: ADME Pathway of **MCPA-2-ethylhexyl**.

Mechanism of Differential Toxicity

The observed difference in toxicity, particularly the higher sensitivity of dogs, is attributed to variations in renal excretion. In rats and humans, active transporters in the renal proximal tubules, specifically Organic Anion Transporters (OAT1/OAT3), efficiently secrete MCPA into the urine.^[6] In dogs, this renal secretion process becomes saturated at lower doses (between 5 and 100 mg/kg bw), leading to significantly slower elimination, prolonged systemic exposure, and consequently, increased toxicity.^{[6][7]}

Acute Toxicity

MCPA-2-ethylhexyl is classified as harmful if swallowed, inhaled, or in contact with skin.^{[1][8]} Symptoms of acute overexposure in humans can include slurred speech, muscle twitching and spasms, nausea, vomiting, and decreased blood pressure.^[1] It is considered a skin sensitizer but not a significant skin or eye irritant.^[3]

Table 1: Acute Toxicity of MCPA-2-ethylhexyl

Study Type	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	1793 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	>2,000 mg/kg	[1]

| LC₅₀ (4-hr) | Rat | Inhalation | >4.5 mg/m³ |[1] |

Subchronic and Chronic Toxicity

The primary target organs identified in repeated-dose studies are the kidneys and liver. Dogs are consistently the most sensitive species.

Table 2: Summary of Subchronic and Chronic Toxicity Studies

Species	Duration	Doses	NOAEL	LOAEL	Key Findings	Reference
Rat	13 Weeks	0, 25, 50, 100 mg/kg/day	-	25 mg/kg/day	Cytopathological changes in liver and kidneys (hyperplasia, nephritis).	[9]
Rat	2 Years	0, 20, 80, 320 ppm (in feed)	20 ppm	80 ppm	Elevated triglycerides and SGPT; nephrotoxicity at the highest dose.	[2]
Dog	13 Weeks	0, 25, 50, 75 mg/kg/day	-	25 mg/kg/day	Hematological changes; histopathological evidence of bone marrow, liver, and kidney damage.	[9]
Dog	90 Days	0, 1, 5, 15 mg/kg/day	1 mg/kg/day	5 mg/kg/day	Increased ALT and urea; inflammatory	

Species	Duration	Doses	NOAEL	LOAEL	Key Findings	Reference
					ry liver lesions; moderate kidney damage; decreased testes weight.	

| Mouse | 2 Years | 0, 20, 100, 500 ppm (in feed) | 100 ppm | 500 ppm | Kidney weight changes and minor renal histopathology. [\[2\]](#) |

Carcinogenicity and Genotoxicity

Carcinogenicity

There is conflicting information regarding the carcinogenic potential of MCPA. The IARC has classified chlorophenoxy herbicides as a group into Group 2B, "possibly carcinogenic to humans," based on limited evidence from some epidemiological studies suggesting an association with non-Hodgkin's lymphoma.[\[1\]](#)[\[10\]](#)[\[11\]](#) However, regulatory bodies like the U.S. EPA have concluded that MCPA is "not likely to be carcinogenic to humans".[\[3\]](#)[\[12\]](#) This conclusion is supported by long-term dietary studies in both rats and mice, which found no evidence of oncogenic potential even at doses causing chronic toxicity.[\[1\]](#)[\[2\]](#)

Genotoxicity

MCPA is not considered mutagenic, and the weight of evidence from a battery of genotoxicity tests does not support a genotoxic mode of action for its toxicity.[\[3\]](#)[\[11\]](#)

Table 3: Carcinogenicity and Genotoxicity Summary

Endpoint	Assay Type / Agency	Result / Classification	Reference
Carcinogenicity	2-Year Rat Bioassay	No oncogenic potential observed.	[2]
Carcinogenicity	2-Year Mouse Bioassay	No oncogenic potential observed.	[2]
Carcinogenicity	IARC Classification	Group 2B: Possibly carcinogenic to humans.	[1][10]
Carcinogenicity	U.S. EPA Classification	Not Likely to be Carcinogenic to Humans.	[3][12]

| Mutagenicity | Various Assays | Not considered mutagenic. |[3] |

Reproductive and Developmental Toxicity

Reproductive and developmental effects have been reported for MCPA, though often at dose levels that also produced maternal toxicity.[3] In a mouse developmental study, reduced fetal weights and delayed skeletal ossification were noted at 100 mg/kg/day.[9] Single-dose developmental studies with the **MCPA-2-ethylhexyl** ester raised some concern over potential developmental neurotoxicity, leading to the application of an additional safety factor in some acute risk assessments.[3]

Table 4: Reproductive and Developmental Toxicity of MCPA

Study Type	Species	NOAEL	LOAEL	Key Findings	Reference
Reproductive	Rat	150 mg/kg/day	-	Effects seen at maternally toxic doses.	[3]
Developmental	Rat	50 mg/kg/day	-	Effects seen at maternally toxic doses.	[3]

| Developmental | Mouse | 25 mg/kg/day | 100 mg/kg/day | Reduced fetal weight, delayed skeletal ossification. |[9] |

Mechanistic Toxicology

Herbicide Mode of Action

MCPA acts as a synthetic auxin, mimicking the action of natural plant growth hormones. This leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[5]

Mammalian Mechanisms of Toxicity

The primary driver of severe toxicity and inter-species variability is the saturation of renal OAT transporters, as detailed in Section 3.2.[6] At the cellular level, in vitro studies using a human breast cancer cell line (MCF-7) have suggested that MCPA can induce oxidative stress. This involves the generation of reactive oxygen species (ROS), leading to subsequent lipid and protein oxidation, which may contribute to cellular damage.[13]

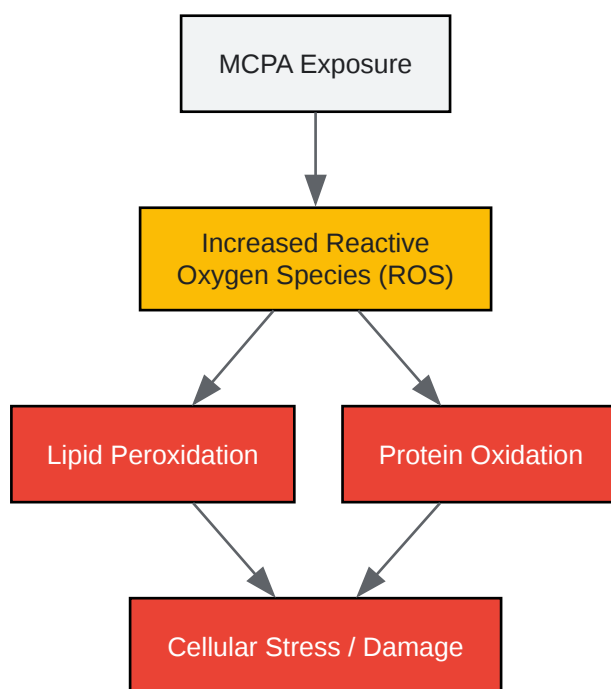


Figure 2: Proposed Oxidative Stress Pathway

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Caption: Proposed Oxidative Stress Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a representative workflow for a subchronic oral toxicity study and the methodology for a key chronic study on MCPA.

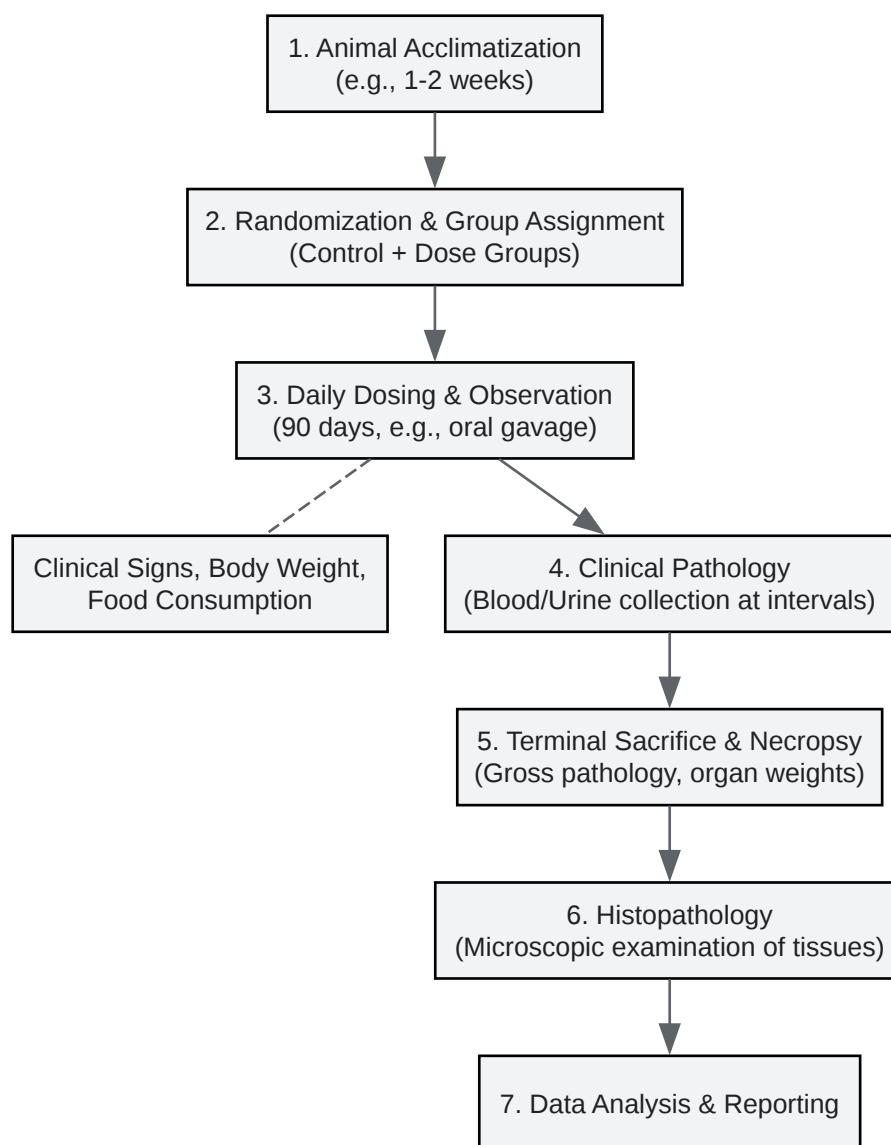


Figure 3: General Workflow for a 90-Day Rodent Toxicity Study

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Caption: General Workflow for a 90-Day Rodent Toxicity Study.

Protocol Example: 2-Year Chronic/Oncogenicity Study in Rats[2]

- Test Substance: 4-chloro-2-methylphenoxyacetic acid (MCPA).
- Species: Wistar rats.

- Administration: Dietary, for 2 years.
- Dose Groups: Target dietary concentrations of 0 (control), 20, 80, and 320 ppm.
- Animals per Group: (Specific numbers not detailed in the abstract, but typically 50/sex/group for OECD guidelines).
- Observations:
 - Clinical: Daily checks for mortality and morbidity.
 - Body Weight and Food Consumption: Measured regularly.
 - Clinical Pathology: Blood samples collected at scheduled intervals for hematology and serum chemistry analysis (e.g., triglycerides, serum glutamic transaminase).
 - Pathology: At termination, all animals underwent a full necropsy. Organ weights (e.g., kidney) were recorded. A comprehensive set of tissues from all animals was preserved and processed for microscopic histopathological examination.
- Endpoints: Evaluation of chronic toxicity (target organ effects, NOEL) and oncogenic potential (incidence of tumors).

Conclusion

The toxicological profile of **MCPA-2-ethylhexyl** in mammals is well-characterized and is driven by its hydrolysis to MCPA acid. It has moderate acute toxicity. The primary concerns from repeated exposure relate to kidney and liver toxicity, with dogs being a particularly sensitive species due to slower renal clearance. While some epidemiological data have raised questions about carcinogenicity, robust long-term animal studies have not shown an oncogenic effect. It is not genotoxic. The established NOAELs and LOAELs from these comprehensive studies form the basis for human health risk assessments for this widely used herbicide.

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